N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Description
Scientific Research Applications
Antitumor and Antiproliferative Activity
A series of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and evaluated for their antitumor activities. Compounds exhibited potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. Compound 6a showed significant inhibitory activity against HeLa cells and induced apoptosis and G1-phase arrest in the cell cycle, suggesting potential application in cancer therapy (Wu et al., 2017).
Antimicrobial Activity
Research on benzothiazole acetamide derivatives has shown good antimicrobial activity. Novel sulphonamide derivatives displayed promising results against various microbial strains, with some compounds showing high activity, highlighting their potential as antimicrobial agents (Fahim & Ismael, 2019).
Photovoltaic Efficiency and Photochemical Modeling
Benzothiazolinone acetamide analogs have been investigated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds exhibited good light harvesting efficiency (LHE) and suitable free energy for electron injection, indicating their utility in photovoltaic applications. This highlights the compound's potential in renewable energy technologies (Mary et al., 2020).
Nonlinear Optical (NLO) Activity
The benzothiazolinone acetamide analogs also demonstrated significant nonlinear optical (NLO) activity, which is critical for applications in optical switching, optical modulation, and telecommunication. The study provided insights into the electronic and structural features contributing to NLO properties (Mary et al., 2020).
Ligand-Protein Interactions
Molecular docking studies of benzothiazolinone acetamide analogs with Cyclooxygenase 1 (COX1) revealed significant binding interactions. Such studies are pivotal for the design of new therapeutic agents by understanding the molecular basis of ligand-receptor interactions, suggesting potential applications in drug design and development (Mary et al., 2020).
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-3-18-7-6-16-11-5-4-10(14)8-12(11)19-13(16)15-9(2)17/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICHOYPQVPTMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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